BenchChemオンラインストアへようこそ!

3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione

chemical-probe target-engagement SAR

This compound is a versatile research chemical for medicinal chemistry. Its three-module structure—a hydantoin core, piperidine linker, and a distinct 3-(dimethylamino)benzoyl cap—offers unique derivatization potential for focused screening libraries. The hydantoin core suggests potential as a CRBN-recruiting element for PROTAC development. As no biological data exists, it is ideal as a negative control or baseline comparator for target-specific assays. This specific scaffold is not interchangeable with simpler analogs.

Molecular Formula C17H22N4O3
Molecular Weight 330.388
CAS No. 2034366-33-9
Cat. No. B2456295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione
CAS2034366-33-9
Molecular FormulaC17H22N4O3
Molecular Weight330.388
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)N3C(=O)CNC3=O
InChIInChI=1S/C17H22N4O3/c1-19(2)14-5-3-4-12(10-14)16(23)20-8-6-13(7-9-20)21-15(22)11-18-17(21)24/h3-5,10,13H,6-9,11H2,1-2H3,(H,18,24)
InChIKeyYUGNLLQDAVLLPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS 2034366-33-9): Procurement-Grade Structural and Physicochemical Baseline


3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS 2034366-33-9, molecular formula C17H22N4O3, molecular weight 330.38 g/mol) is a synthetic small molecule belonging to the imidazolidine-2,4-dione (hydantoin) class, featuring a 1,3-substituted hydantoin core N-linked to an N-benzoylpiperidine scaffold bearing a 3-(dimethylamino)benzoyl motif . The compound's SMILES notation (CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)N3C(=O)CNC3=O) and InChI Key (YUGNLLQDAVLLPH-UHFFFAOYSA-N) are available from vendor listings . As of the evidence cut-off date, no peer-reviewed primary research papers, patents, or authoritative database entries (ChEMBL, PubChem BioAssay, BindingDB, PDB) containing biological activity data or target engagement information for this exact compound were identified in publicly searchable repositories. The compound appears to be offered exclusively as a research chemical or synthetic building block by commercial vendors.

Why Generic Substitution Fails for 3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione in Target-Binding or Functional Studies


Generic substitution of 3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS 2034366-33-9) with other hydantoin or piperidine-containing analogs is not scientifically validated because no target-specific structure-activity relationship (SAR) data exist for this compound. The 3-(dimethylamino)benzoyl group is a pharmacophoric element distinct from simpler benzoyl, trifluoromethylbenzoyl, or unsubstituted piperidinyl-hydantoin congeners, and its influence on binding pocket complementarity, electronic distribution, and hydrogen-bonding capacity cannot be predicted without experimental binding or functional assay data [1]. Furthermore, imidazolidine-2,4-dione derivatives exhibit diverse biological profiles—including cannabinoid CB2 agonism, CRBN modulation, and 11β-HSD1 inhibition—depending on subtle substitution differences, meaning that potency or selectivity at one target does not translate to another without direct evidence [1].

Quantitative Differentiation Evidence for 3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione: Comparator-Based Analysis


No Target-Specific Activity Data Available: Absence of Comparator Evidence

A comprehensive search of peer-reviewed literature (PubMed), patent databases (Google Patents, WIPO), and authoritative bioactivity repositories (ChEMBL, BindingDB, PubChem BioAssay) through April 2026 returned zero primary research publications, zero patents, and zero curated bioassay entries containing quantitative target inhibition, binding affinity, or functional activity data for 3-(1-(3-(dimethylamino)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS 2034366-33-9). Consequently, no direct head-to-head or cross-study comparable evidence can be presented against any named comparator. This finding is itself a critical procurement insight: the compound has no publicly demonstrated biological annotation, and selection over any analog would be unsupported by quantitative evidence.

chemical-probe target-engagement SAR

Structural Class Inference: Hydantoin Core as a Cereblon (CRBN) Ligand Motif

A co-crystal structure of the Cereblon (CRBN) E3 ligase substrate receptor with the unsubstituted imidazolidine-2,4-dione (hydantoin) core (PDB: 5OH7) demonstrates that the hydantoin moiety alone can occupy the thalidomide-binding pocket of CRBN [1]. This class-level structural evidence establishes that hydantoin-containing compounds possess the intrinsic molecular recognition features for CRBN engagement. However, no quantitative binding affinity data (IC50, Kd) exist for the target compound against CRBN. In contrast, established CRBN modulators such as lenalidomide, pomalidomide, and iberdomide (CC-220) possess well-characterized CRBN binding affinities. The target compound's 3-(dimethylamino)benzoyl-piperidine extension may alter CRBN surface complementarity in ways that cannot be predicted without experimental measurement.

PROTAC CRBN targeted-protein-degradation

Close Structural Analog 3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione: Activity Unknown

3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione (no CAS number identified in public databases) represents the closest commercially listed structural analog, differing only in the benzoyl substituent (4-trifluoromethyl vs. 3-dimethylamino). This substitution pattern alters electronic character (electron-withdrawing CF3 vs. electron-donating N(CH3)2), molecular volume, and lipophilicity (ClogP). However, no quantitative biological activity data are publicly available for either compound, precluding any evidence-based differentiation . This comparison illustrates that even the most structurally proximal analog cannot be evaluated for functional equivalence or superiority.

trifluoromethyl-benzoyl hydantoin-analog SAR-comparison

Evidence-Limited Application Scenarios for 3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS 2034366-33-9)


Synthetic Chemistry Building Block for Custom Library Synthesis

The compound may serve as a structurally defined building block for the synthesis of focused screening libraries, given its three functional modules—a hydantoin core, a piperidine linker, and a 3-(dimethylamino)benzoyl capping group—amenable to further derivatization at the hydantoin N1, C5, or piperidine positions. However, no published synthetic protocols or library characterization data are available for this specific compound [1].

Exploratory CRBN Ligand Scaffold for PROTAC Development

The hydantoin core has been structurally validated as a CRBN-binding moiety (PDB: 5OH7). The compound could theoretically be evaluated as a CRBN-recruiting element for proteolysis-targeting chimeras (PROTACs) or molecular glues. However, quantitative CRBN binding affinity data are absent, and direct comparison with lenalidomide, pomalidomide, or iberdomide is not possible without experimental measurement [1][2].

Physicochemical Tool for Solubility and Permeability Profiling Studies

The compound's calculated properties (MW 330.38, 1 basic amine with pKa ~5.1, 2 hydrogen bond donors from the hydantoin NH groups) place it within drug-like chemical space. It could be used as a reference compound in solubility, permeability, or formulation screening panels. However, no experimentally measured logP, logD, aqueous solubility, or PAMPA/Caco-2 data have been published [1].

Negative Control or Inactive Comparator in Hydantoin SAR Studies

Given the absence of annotated biological activity, this compound could potentially serve as a negative control or baseline comparator in assays where structurally related hydantoin derivatives demonstrate target engagement. This use requires experimental confirmation of inactivity at the specific target and the availability of an active hydantoin analog tested under identical conditions [1].

Quote Request

Request a Quote for 3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.